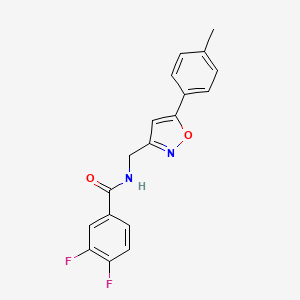

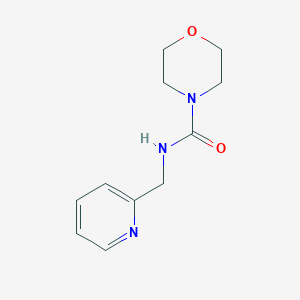

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine, also known as BMPT, is an organic compound with a wide range of applications in scientific research. BMPT is a synthetic compound that is commonly used in laboratory experiments to study the effects of various biochemical and physiological processes. BMPT has been found to have a number of advantages over other compounds, including its low cost, ease of synthesis, and its ability to act as an enzyme inhibitor.

Scientific Research Applications

Synthesis and Characterization

Compounds related to 1,2,4-triazole and pyrazole rings are synthesized through various chemical reactions, including coupling reactions, 1,3-dipolar cycloaddition, and condensation with aromatic aldehydes. These synthetic pathways often yield novel derivatives characterized by spectroscopic analyses such as IR, NMR, and mass spectrometry, confirming the presence of functional groups and structural integrity (Al‐Azmi & Mahmoud, 2020).

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of triazole and pyrazole derivatives. For instance, new Schiff and Mannich bases derived from 1,2,4-triazoles have shown significant antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Isloor, Kalluraya, & Shetty, 2009). Additionally, pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds exhibiting promising results against various microbial strains (Hassan, 2013).

Catalytic Applications

Triazole and pyrazole ligands have been incorporated into bi- and tri-metallic Rh and Ir complexes, which have been assessed as catalysts for chemical reactions such as the dihydroalkoxylation of alkynes. These complexes have demonstrated varying degrees of catalytic reactivity, suggesting their utility in facilitating organic transformations (Vuong, Wong, Bhadbhade, & Messerle, 2014).

Antioxidant and Analgesic Activities

Schiff bases containing triazole and pyrazole rings have been synthesized and evaluated for their analgesic and antioxidant properties. These compounds have shown significant activities in in vivo and in vitro assays, indicating their potential for developing new therapeutic agents (Karrouchi et al., 2016).

properties

IUPAC Name |

4-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6/c1-10-17-18-14(12-8-16-19(2)13(12)15)20(10)9-11-6-4-3-5-7-11/h3-8H,9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPCMOMATSVHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)C3=C(N(N=C3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)

![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)

![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2510251.png)